

An In-Depth Technical Guide to the Molecular Structure of Risvutatug Rezetecan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AD-227

Cat. No.: B1192124

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risvutatug rezetecan (also known as HS-20093 and GSK5764227) is a novel antibody-drug conjugate (ADC) currently under investigation for the treatment of various solid tumors, including small cell lung cancer (SCLC), sarcoma, and non-small cell lung cancer (NSCLC).^{[1][2][3]} This document provides a detailed technical overview of the molecular structure of risvutatug rezetecan, including its constituent components, conjugation chemistry, and key physicochemical properties, based on publicly available data.

Core Molecular Components

Risvutatug rezetecan is a complex biomolecule engineered to selectively deliver a potent cytotoxic agent to tumor cells expressing the B7-H3 antigen.^{[4][5][6]} Its structure comprises three main components: a monoclonal antibody, a cytotoxic payload, and a linker molecule that connects them.

Monoclonal Antibody: Risvutatug

The targeting component of the ADC is risvutatug, a fully humanized monoclonal antibody of the Immunoglobulin G1 (IgG1) subclass.^{[2][7]} This antibody is specifically designed to bind to B7-H3 (CD276), a transmembrane protein that is overexpressed on the surface of various cancer cells and is implicated in tumor progression and immune evasion.^[4] The high specificity

of risvutatug for B7-H3 is crucial for minimizing off-target toxicity and concentrating the cytotoxic payload at the tumor site.

Cytotoxic Payload: Rezetecan

The cytotoxic agent, or "payload," of risvutatug rezetecan is rezetecan (also known as HS-9265).^[7] Rezetecan is a potent inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and repair.^[6] By inhibiting topoisomerase I, rezetecan induces DNA damage, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell. ^[6]

Linker

The antibody and the payload are connected by a cleavable linker.^[7] Based on available information, this is a cleavable maleimide tetrapeptide linker.^[8] One source also associates a GGFG (Glycine-Glycine-Phenylalanine-Glycine) peptide sequence with risvutatug rezetecan.^[9] This type of linker is designed to be stable in the systemic circulation, preventing premature release of the toxic payload. Once the ADC is internalized into the target cancer cell, the linker is cleaved by intracellular enzymes, releasing the active rezetecan payload.

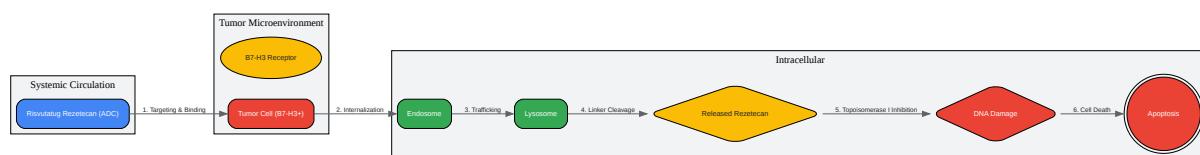
Molecular Structure and Physicochemical Properties

The precise molecular weight and other physicochemical properties of the final ADC construct are not publicly available. However, based on its components, a summary of known quantitative data is presented below.

Component	Type/Class	Key Characteristics
Antibody	Risvutatug (anti-B7-H3)	Fully humanized IgG1
Payload	Rezetecan (HS-9265)	Topoisomerase I inhibitor
Linker	Cleavable	Maleimide tetrapeptide
Conjugation Site	Cysteine Residues	Site-specific conjugation
Drug-to-Antibody Ratio (DAR)	~4	Approximately 4 payload molecules per antibody

Conjugation Chemistry

The conjugation of rezetecan to the risvutatug antibody is a critical aspect of the ADC's design, impacting its stability, homogeneity, and efficacy.


Site-Specific Cysteine Conjugation

Risvutatug rezetecan is produced using a site-specific conjugation method targeting cysteine residues on the antibody.^[7] This approach offers significant advantages over random conjugation methods (e.g., to lysine residues) by producing a more homogeneous ADC with a consistent drug-to-antibody ratio (DAR). A defined DAR is crucial for ensuring predictable pharmacokinetics, efficacy, and a consistent safety profile. For risvutatug rezetecan, the reported DAR is approximately 4.^[7]

The use of a maleimide-based linker suggests a common cysteine conjugation strategy where the maleimide group reacts with the thiol group of a cysteine residue on the antibody to form a stable thioether bond.

Mechanism of Action

The mechanism of action of risvutatug rezetecan is a multi-step process designed for targeted cancer cell destruction.

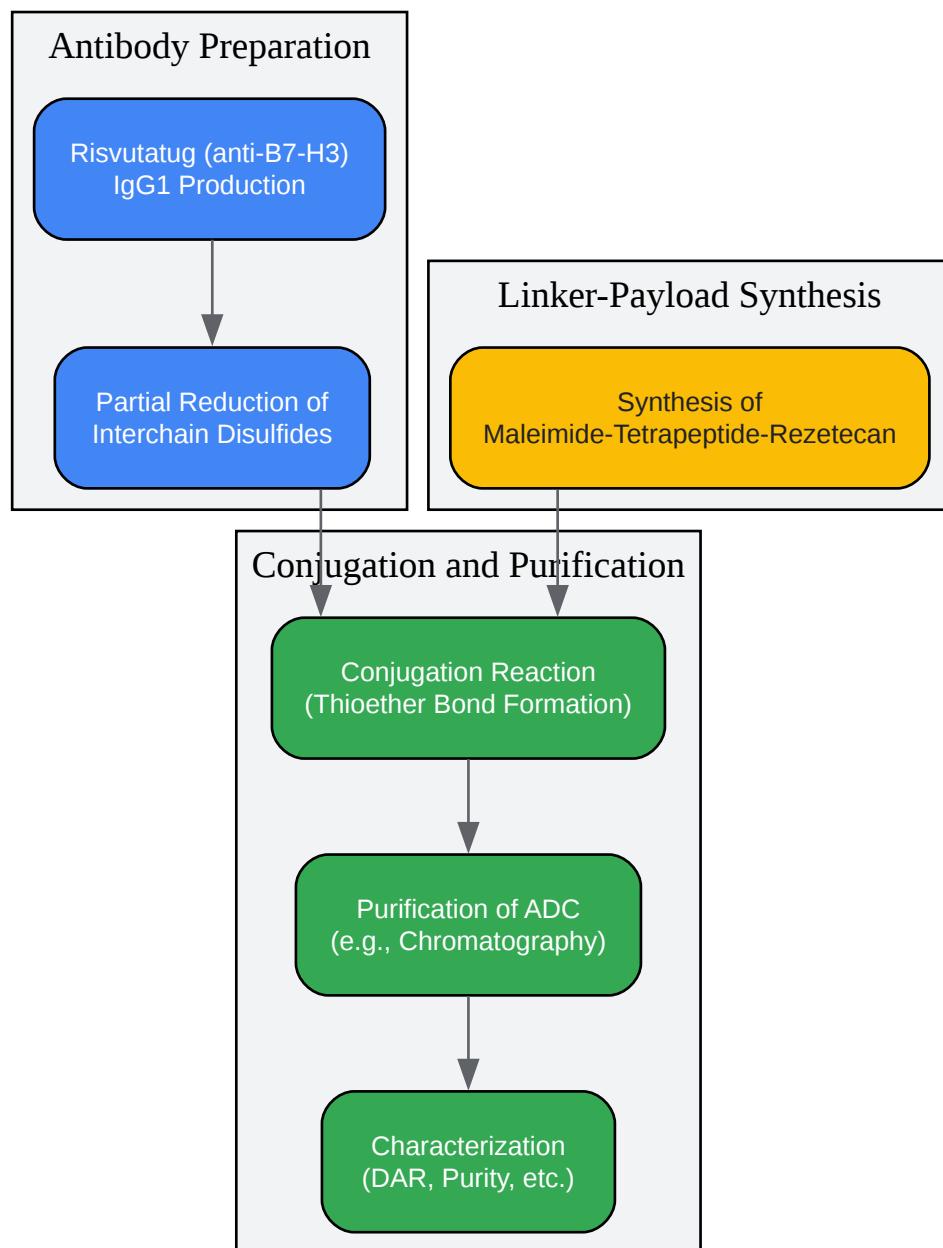

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of Risvutatug Rezetecan.

- Targeting and Binding: The ADC circulates in the bloodstream until the risvutatug antibody recognizes and binds to the B7-H3 receptor on the surface of a tumor cell.
- Internalization: Upon binding, the ADC-receptor complex is internalized into the cell through endocytosis.
- Trafficking: The endosome containing the ADC fuses with a lysosome.
- Linker Cleavage: The acidic environment and enzymes within the lysosome cleave the linker, releasing the rezetecan payload into the cytoplasm.
- Topoisomerase I Inhibition: The freed rezetecan interacts with topoisomerase I, leading to the accumulation of DNA single-strand breaks.
- Cell Death: The extensive DNA damage triggers apoptosis, resulting in the death of the cancer cell.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of risvutatug rezetecan are proprietary and not publicly available. However, based on the known components and conjugation chemistry, a general workflow can be inferred.

[Click to download full resolution via product page](#)

Figure 2: Generalized Workflow for the Synthesis of a Cysteine-Linked ADC.

Clinical Development

Risvutatug rezetecan has been evaluated in the Phase I ARTEMIS-001 clinical trial (NCT05276609) in patients with advanced solid tumors.^[3] This study assessed the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the ADC. Data from this trial have supported the further clinical development of risvutatug rezetecan.

Conclusion

Risvutatug rezetecan is a promising, third-generation antibody-drug conjugate with a well-defined molecular architecture. Its key features include a highly specific, fully humanized anti-B7-H3 IgG1 antibody, a potent topoisomerase I inhibitor payload (rezetecan), and a cleavable linker system that enables targeted drug delivery. The use of site-specific cysteine conjugation to achieve a homogeneous drug-to-antibody ratio of approximately 4 is a critical design element that likely contributes to its predictable and manageable safety and efficacy profile observed in early clinical studies. Further research and clinical trials will continue to elucidate the full therapeutic potential of this targeted anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gurufocus.com [gurufocus.com]
- 2. Payload diversification: a key step in the development of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioCentury - Optimized B7-H3 ADC with PBD payload for solid tumors [biocentury.com]
- 5. HS-20093, AN INVESTIGATIONAL B7-H3 TARGETED ANTIBODY-DRUG CONJUGATE, DEMONSTRATES ENCOURAGING RESULTS IN RELAPSED OR REFRACTORY EXTENSIVE-STAGE SMALL-CELL LUNG CANCER (UPDATES FROM ARTEMIS-001 PHASE I TRIAL AT WCLC 2024) -Press Releases-Hansoh Pharmaceutical Group Co., Ltd. [hspharm.com]
- 6. kuickresearch.com [kuickresearch.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. onclive.com [onclive.com]
- 9. macrogenics.com [macrogenics.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure of Risvutatug Rezetecan]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1192124#molecular-structure-of-risvutatug-rezetecan-adc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com